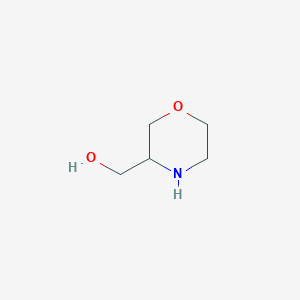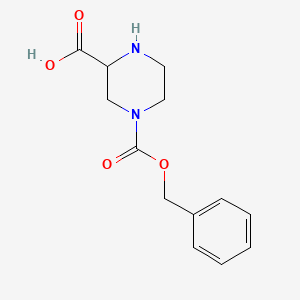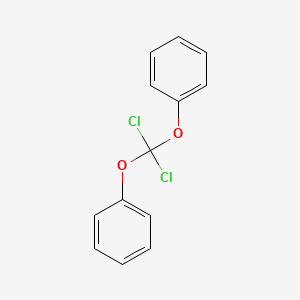
Dichlorodiphenoxymethane
描述
Synthesis Analysis
The synthesis of compounds related to dichlorodiphenoxymethane can involve the use of dichloromethane as a reagent. For instance, dichloromethane serves as an electrophilic carbene equivalent, adding to an enamine double bond in the presence of TiCl4-Mg, which can tolerate other alkene moieties in the enamine partner . Additionally, dichloromethanesulfonylethene, a derivative of dichloromethane, can be prepared by oxidation followed by dehydrochlorination and used in tandem Diels-Alder/Ramberg-Bäcklund reactions .
Molecular Structure Analysis
While the molecular structure of dichlorodiphenoxymethane is not discussed, the structure of related dichloromethane compounds has been studied. For example, the dichloromethane disolvate of 4,4'-(azinodimethylene)dipyridinium chloranilate forms one-dimensional hydrogen-bonded molecular tapes, with both cations and anions lying across centers of inversion . The structure of trans-di-iodobis(tri-o-tolylphosphine)platinum(II)–dichloromethane has been solved, revealing a disordered dichloromethane over three sites around a crystallographic two-fold axis .
Chemical Reactions Analysis
Dichloromethane can participate in various chemical reactions. As mentioned earlier, it can act as an electrophilic carbene equivalent in enamine cyclopropanation . It is also involved in the synthesis of new reagents for tandem Diels-Alder/Ramberg-Bäcklund reactions . Moreover, certain dichlorinated alkanes, which are structurally similar to dichlorodiphenoxymethane, can be dehalogenated by specific bacteria, such as Desulfitobacterium dichloroeliminans strain DCA1, which converts them into completely dechlorinated end products .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorodiphenoxymethane are not directly provided, but the properties of dichloromethane can be inferred. Dichloromethane is a volatile, colorless liquid with a sweet aroma and is used as a solvent due to its non-polarity and ability to dissolve a wide range of compounds. The electron diffraction study of 1,2-dichloroethane, a compound similar to dichlorodiphenoxymethane, shows that it exists predominantly in the trans-form with a significant amount of the gauche-isomer present at room temperature .
科学研究应用
1. Neurodevelopmental Effects
Studies examining the effects of DDT exposure on neurodevelopment have revealed mixed results. Research from the CHAMACOS cohort found no significant association between prenatal DDT and DDE (a breakdown product of DDT) levels with children's Full Scale IQ or subtest scores of the Wechsler Intelligence Scale for Children at ages 7 and 10.5 years. However, prenatal DDT levels were inversely associated with Processing Speed at age 7 years, and prenatal DDE levels were inversely associated with Full Scale IQ and Processing Speed in girls at age 7 years (Gaspar et al., 2015).
2. Environmental and Health Concerns
DDT's persistence in the environment and its potential health impacts have been a major concern. A study on the antiprotozoal activity of methylated flavonoids from Ageratum conyzoides L. found that while these compounds showed activity against protozoan pathogens, none were as active as the crude extract, highlighting the complexity of interactions between DDT and other environmental factors (Nour et al., 2010). Another significant issue is the role of DDT in malaria vector control and its diminishing effectiveness due to resistance, as discussed by Sharma (2003), emphasizing the need for alternative strategies (Sharma, 2003).
3. Biodegradation and Remediation
Research into the biodegradation of DDT and its derivatives has shown promising results. De Wildeman et al. (2003) reported the isolation of a bacterium, Desulfitobacterium dichloroeliminans strain DCA1, capable of selectively and metabolically converting dichlorinated alkanes into dechlorinated end products, offering potential applications in bioremediation and fine-chemical synthesis (De Wildeman et al., 2003).
4. Health Risk Assessments
The Pine River Statement reviewed epidemiological studies and identified potential health risks associated with DDT and DDE exposure, including breast cancer, diabetes, and neurodevelopmental impairment in children. This research underscores the importance of understanding human exposure and health effects in communities where DDT is still used (Eskenazi et al., 2009).
5. Analytical Techniques for Detection
Advanced analytical techniques for detecting DDT and its metabolites have been developed. Mohammadnejad et al. (2017) investigated a method using ion mobility spectrometry (IMS) for rapid and sensitive detection of DDT in water samples, highlighting the importance of monitoring environmental contamination (Mohammadnejad et al., 2017).
安全和危害
属性
IUPAC Name |
[dichloro(phenoxy)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIUSKXXXZSVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408505 | |
| Record name | Dichlorodiphenoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorodiphenoxymethane | |
CAS RN |
4885-03-4 | |
| Record name | Dichlorodiphenoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiphenoxymethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)

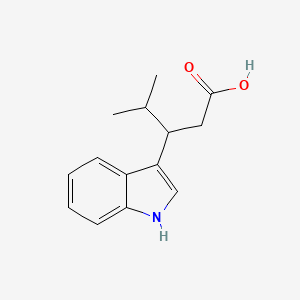


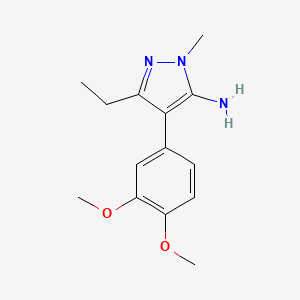
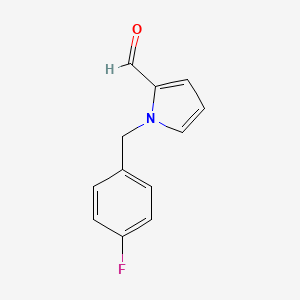
![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

